2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-4-carboxylic acid
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Overview
Description
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-4-carboxylic acid is a complex organic compound known for its unique structural properties. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. This compound is of significant interest in various fields of scientific research due to its versatile applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-4-carboxylic acid typically involves the protection of amino groups using the Fmoc group. One common method involves the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-throughput techniques and advanced purification methods ensures the production of high-purity compounds suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-4-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound is selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (2S)-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}{4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]phenyl}acetic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
What sets 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-4-carboxylic acid apart from similar compounds is its specific structural configuration, which provides unique reactivity and stability. This makes it particularly useful in applications requiring precise control over reaction conditions and product formation .
Properties
Molecular Formula |
C22H23NO5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxane-4-carboxylic acid |
InChI |
InChI=1S/C22H23NO5/c24-21(25)14-9-10-27-15(11-14)12-23-22(26)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25) |
InChI Key |
XALLEEOPXLTWGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CC1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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